molecular formula C9H12N2O B13878683 Aminoethylbenzamide

Aminoethylbenzamide

Cat. No.: B13878683
M. Wt: 164.20 g/mol
InChI Key: HSDSTGHHYXHHPS-UHFFFAOYSA-N
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Description

Aminoethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, where an aminoethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoethylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green and efficient, providing high yields and utilizing eco-friendly processes.

Industrial Production Methods

In industrial settings, this compound can be produced by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature . This method leverages ion-associate reactions to form the desired compound.

Chemical Reactions Analysis

Types of Reactions

Aminoethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Aminoethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which aminoethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Aminoethylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(2-aminoethyl)benzamide

InChI

InChI=1S/C9H12N2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2,(H2,11,12)

InChI Key

HSDSTGHHYXHHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(=O)N

Origin of Product

United States

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